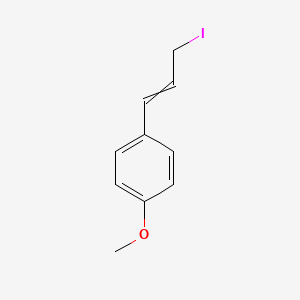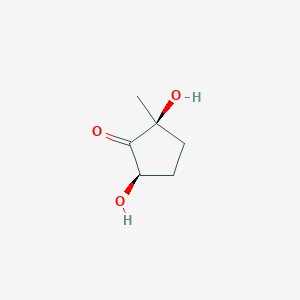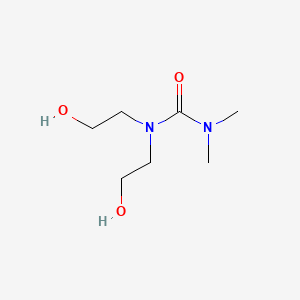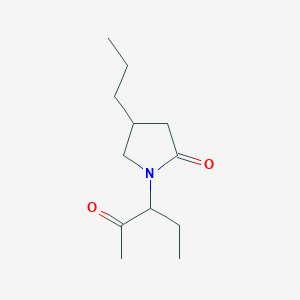![molecular formula C22H26O4S B14189373 1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} CAS No. 918870-90-3](/img/structure/B14189373.png)
1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} is an organic compound with the molecular formula C22H26O4S It is a derivative of benzene, characterized by the presence of sulfonyl groups and vinyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure . The general reaction scheme is as follows:
4,4’-Dihydroxydiphenyl sulfone+Allyl chloride→1,1’-Sulfonylbis3-ethenyl-4-[(propan-2-yl)oxy]benzene
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Sulfonylbis(4-isopropoxy-3-vinylbenzene): A similar compound with isopropoxy groups instead of propan-2-yl groups.
4,4’-Dihydroxydiphenyl sulfone: The precursor used in the synthesis of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}.
Uniqueness
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} is unique due to the presence of both sulfonyl and vinyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of new materials with tailored properties.
Eigenschaften
CAS-Nummer |
918870-90-3 |
|---|---|
Molekularformel |
C22H26O4S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-ethenyl-4-(3-ethenyl-4-propan-2-yloxyphenyl)sulfonyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C22H26O4S/c1-7-17-13-19(9-11-21(17)25-15(3)4)27(23,24)20-10-12-22(26-16(5)6)18(8-2)14-20/h7-16H,1-2H2,3-6H3 |
InChI-Schlüssel |
JCCSGAXZKIKSGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(C)C)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
amino]-](/img/structure/B14189303.png)
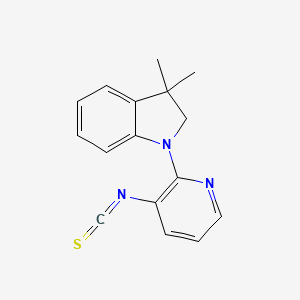



![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)

